molecular formula C25H31N5O6S B2557478 diethyl 5-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 1104906-21-9

diethyl 5-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2557478
CAS RN: 1104906-21-9
M. Wt: 529.61
InChI Key: RYHLDBGRKSPLPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyrimidine rings, followed by various substitution reactions to introduce the other functional groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula and the known structures of its constituent functional groups. The pyrazole and pyrimidine rings are planar, while the thiophene ring may have some degree of twist depending on the substitution pattern .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo electrophilic substitution, while the carboxylate groups could participate in esterification or amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of multiple polar groups could make the compound soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research has been conducted on novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which includes compounds structurally related to diethyl 5-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate. These compounds have been characterized and evaluated for their in vitro antimicrobial and anticancer activities. Notably, some synthesized compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez et al., 2016).

Insecticidal and Antibacterial Potential

Another study explored the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation, assessing their insecticidal and antibacterial potential. The research demonstrated that the synthesized compounds, likely sharing a core structure with the chemical of interest, showed significant activity against specific insects and microorganisms, highlighting their potential as bioactive agents (Deohate & Palaspagar, 2020).

Solid-State Structure Analysis

The molecular structures of compounds closely related to this compound have been determined, providing insights into their chemical behavior and potential interactions. These studies contribute to the understanding of the compound's reactivity and its derivatives (Wu et al., 2005).

Biological Evaluation as Anti-inflammatory Agents

Compounds synthesized from pyrazole carboxylates, including derivatives of the mentioned compound, have been evaluated for their anti-inflammatory activity. This research has led to the identification of novel compounds with significant anti-inflammatory effects, offering potential therapeutic applications (Yewale et al., 2012).

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological targets. The pyrazole and pyrimidine rings are often found in compounds that inhibit enzymes, while the thiophene ring is common in compounds with anti-inflammatory or antibiotic activity .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity and the dose used. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on the compound could involve further studies of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

diethyl 5-[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O6S/c1-8-17-12-18(31)29(25(26-17)30-14(5)11-13(4)28-30)16(7)21(32)27-22-19(23(33)35-9-2)15(6)20(37-22)24(34)36-10-3/h11-12,16H,8-10H2,1-7H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHLDBGRKSPLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)C(C)C(=O)NC3=C(C(=C(S3)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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